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Compound of Interest

Compound Name: MRS 2211

Cat. No.: B1191872 Get Quote

For Immediate Release

This guide provides a comprehensive comparison of alternative compounds to MRS 2211 for

the inhibition of the P2Y13 receptor, a G protein-coupled receptor involved in various

physiological processes. Targeted at researchers, scientists, and drug development

professionals, this document summarizes key performance data, details experimental

protocols, and visualizes essential biological pathways and workflows to aid in the selection of

appropriate research tools.

Performance Comparison of P2Y13 Inhibitors
The P2Y13 receptor is a promising therapeutic target, and a clear understanding of the

available inhibitory compounds is crucial for advancing research in this area. While MRS 2211
is a known P2Y13 antagonist, several other compounds, primarily developed as P2Y12

antagonists, have demonstrated inhibitory activity at the P2Y13 receptor. This section provides

a quantitative comparison of their performance.
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Compound Type
P2Y13 IC50
(µM)

Primary
Target(s)

Notes

MRS 2211
Competitive

Antagonist
1.07[1] P2Y13

Selective P2Y13

antagonist.

Cangrelor
Reversible

Antagonist
0.2[1] P2Y12, P2Y13

Potent dual

inhibitor.

Ticagrelor
Reversible

Antagonist
1.8[1] P2Y12, P2Y13

Also inhibits its

active metabolite

(TAM).

Ticagrelor Active

Metabolite (TAM)

Reversible

Antagonist
1.3[1] P2Y12, P2Y13

Active metabolite

of Ticagrelor with

similar potency.

Prasugrel (Active

Metabolite R-

138727)

Irreversible

Antagonist
Not Reported P2Y12

Primarily a

P2Y12 inhibitor;

P2Y13 activity is

not well-

quantified in

publicly available

literature.

Clopidogrel

(Active

Metabolite)

Irreversible

Antagonist
Not Reported P2Y12

Primarily a

P2Y12 inhibitor;

P2Y13 activity is

not well-

quantified in

publicly available

literature.

MRS 2179
Competitive

Antagonist

No direct

inhibition
P2Y1

Selective P2Y1

antagonist; may

indirectly

modulate P2Y13

signaling.
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P2Y13 Receptor Signaling Pathway
The P2Y13 receptor is a Gi-coupled receptor, and its activation by ADP primarily leads to the

inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

However, evidence suggests that the P2Y13 receptor can also couple to other G proteins, such

as Gq and Gs, leading to the activation of downstream signaling cascades, including the

MAPK/ERK and PI3K/Akt pathways.

Cell Membrane

Cytosol

Cellular Response

ADP P2Y13 Receptor

Gi

Gq

Gs

PI3K

MAPK/ERK

Adenylyl Cyclase

Inhibition

Phospholipase C

Activation

Activation cAMP
Conversion of ATP

Various Cellular Responses
(e.g., cell survival, proliferation)

IP3
Cleavage of PIP2

[Ca2+]i
Release from ER

Akt

Click to download full resolution via product page

P2Y13 Receptor Signaling Pathways

Experimental Protocols
Detailed methodologies for key experiments are essential for the accurate evaluation of P2Y13

inhibitors. Below are representative protocols for common assays.

Label-Free Dynamic Mass Redistribution (DMR) Assay
This assay measures changes in local mass density within a cell upon receptor activation,

providing a holistic view of the cellular response.
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Cell Preparation

Assay Procedure

Data Analysis

1. Culture P2Y13-expressing cells

2. Seed cells into biosensor microplate

3. Incubate overnight

4. Establish a stable baseline reading

5. Add antagonist (test compound)

6. Add agonist (e.g., ADP)

7. Record DMR signal in real-time

8. Generate dose-response curves

9. Calculate IC50 values

Click to download full resolution via product page

Experimental Workflow for DMR Assay
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Detailed Steps:

Cell Culture: Maintain a stable cell line expressing the human P2Y13 receptor (e.g., HEK293

or CHO cells) in appropriate culture medium.

Cell Seeding: Seed the cells into a 384-well fibronectin-coated biosensor microplate at a

density of 15,000-20,000 cells per well and incubate overnight at 37°C and 5% CO2.

Assay Buffer: On the day of the assay, wash the cells twice with a serum-free assay buffer

(e.g., HBSS with 20 mM HEPES, pH 7.4).

Baseline Stabilization: Place the microplate into the label-free reader and allow the baseline

to stabilize for at least 1 hour.

Compound Addition: Prepare serial dilutions of the antagonist compounds in the assay

buffer. Add the compounds to the wells and incubate for 30 minutes.

Agonist Stimulation: Add a submaximal concentration of the P2Y13 agonist, 2-MeSADP

(e.g., 10 nM), to all wells.

Data Acquisition: Monitor the DMR signal in real-time for at least 30-60 minutes after agonist

addition.

Data Analysis: The antagonist potency is determined by the inhibition of the agonist-induced

DMR signal. Calculate the percentage of inhibition for each antagonist concentration and fit

the data to a four-parameter logistic equation to determine the IC50 value.

Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration upon Gq-coupled receptor

activation. Since P2Y13 can couple to Gq, this assay can be used to screen for antagonists.

Detailed Steps:

Cell Culture and Seeding: Seed P2Y13-expressing cells into a 96-well black, clear-bottom

microplate at a density that ensures a confluent monolayer on the day of the assay. Incubate

overnight.
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Dye Loading: Wash the cells with an appropriate assay buffer. Load the cells with a calcium-

sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions,

typically for 1 hour at 37°C in the dark.

Compound Incubation: Wash the cells to remove excess dye. Add the antagonist compounds

at various concentrations and incubate for a predetermined time (e.g., 15-30 minutes).

Agonist Addition and Signal Reading: Place the plate in a fluorescence plate reader.

Establish a baseline fluorescence reading and then inject the P2Y13 agonist (e.g., ADP).

Immediately begin kinetic reading of the fluorescence signal (e.g., every second for 60-120

seconds).

Data Analysis: The increase in fluorescence intensity corresponds to the rise in intracellular

calcium. The inhibitory effect of the antagonist is measured as a reduction in the agonist-

induced fluorescence peak. Generate dose-response curves and calculate IC50 values.

Adenylyl Cyclase Inhibition Assay
This assay directly measures the canonical Gi-mediated signaling of the P2Y13 receptor by

quantifying the inhibition of adenylyl cyclase activity and the subsequent decrease in cAMP

levels.

Detailed Steps:

Cell Culture and Treatment: Culture P2Y13-expressing cells to near confluency. Pre-incubate

the cells with the antagonist compounds at various concentrations for a specified time.

Adenylyl Cyclase Stimulation: Stimulate adenylyl cyclase with forskolin (a direct activator of

most adenylyl cyclase isoforms) in the presence of a phosphodiesterase inhibitor (e.g.,

IBMX) to prevent cAMP degradation.

Agonist Addition: Add the P2Y13 agonist (e.g., ADP) to the cells.

Cell Lysis and cAMP Quantification: After a defined incubation period, lyse the cells and

measure the intracellular cAMP concentration using a commercially available cAMP assay kit

(e.g., ELISA, HTRF, or AlphaScreen).
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Data Analysis: The inhibitory effect of the P2Y13 agonist on forskolin-stimulated cAMP

production will be attenuated by the antagonist. Quantify the reversal of inhibition by the

antagonist at different concentrations to generate dose-response curves and calculate IC50

values.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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scientists and researchers to drive progress in science
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